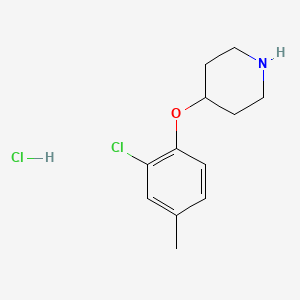

4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride

説明

特性

IUPAC Name |

4-(2-chloro-4-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNJDPWXWWMICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Key Intermediate: 2-Chloro-4-methylphenoxyalkyl Halide

A common precursor is 2-(2-chloro-4-methylphenoxy)ethyl chloride or a related chloromethyl derivative. This intermediate is synthesized by:

Chloromethylation of 2-chloro-4-methylphenol : The phenol is reacted with chloromethylating agents (e.g., formaldehyde and hydrochloric acid or chloromethyl methyl ether) under acidic conditions to introduce a chloromethyl or chlorinated ethyl side chain.

Radical chlorination : For related pyridine derivatives, radical chlorination using sulfuryl chloride (SO2Cl2) with radical initiators (e.g., azobisisobutyronitrile) is employed to selectively chlorinate methyl groups, as described in related synthetic routes.

Nucleophilic Substitution with Piperidine

The chlorinated phenoxyalkyl intermediate is reacted with piperidine, typically in the presence of a base such as potassium carbonate or sodium hydroxide, which acts as an acid scavenger and promotes nucleophilic substitution.

Solvents such as dimethylformamide (DMF), dichloromethane, or toluene are used, often under reflux conditions to ensure complete reaction.

Reaction time varies from several hours to overnight, depending on scale and conditions.

Formation of Hydrochloride Salt

The free base product is treated with hydrochloric acid in an organic solvent or aqueous medium to precipitate the hydrochloride salt.

This step improves the compound’s stability, solubility, and ease of handling.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-chloro-4-methylphenol + chloromethylating agent | Chloromethylation under acidic conditions | Formation of 2-(2-chloro-4-methylphenoxy)ethyl chloride |

| 2 | Intermediate + piperidine + K2CO3 in DMF, reflux 5-15 h | Nucleophilic substitution | Formation of 4-(2-chloro-4-methylphenoxy)piperidine free base |

| 3 | Treatment with HCl in ethanol or ether | Salt formation | 4-(2-chloro-4-methylphenoxy)piperidine hydrochloride |

Reaction Conditions and Optimization

Temperature: Reflux temperatures (80–110 °C) are typical for substitution reactions to drive completion.

Solvent choice: DMF is favored for its polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction rate.

Base: Potassium carbonate is commonly used to neutralize HCl formed during substitution.

Purification: The hydrochloride salt is purified by recrystallization from solvents such as ethanol or ethyl acetate, or by chromatographic methods when higher purity is required.

Mechanistic Insights

The reaction proceeds via an SN2 nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon bearing the chlorine atom in the phenoxyalkyl intermediate.

Radical chlorination steps in precursor synthesis are initiated by free radical initiators to selectively chlorinate methyl groups adjacent to aromatic rings.

Comparative Summary Table of Preparation Methods

| Aspect | Method A: Direct Nucleophilic Substitution | Method B: Radical Chlorination + Substitution |

|---|---|---|

| Starting Material | 2-(2-chloro-4-methylphenoxy)ethyl chloride | 2-chloro-4-methylphenol + chloromethylation + radical chlorination |

| Key Reagents | Piperidine, K2CO3, DMF | SO2Cl2, radical initiator, piperidine, base |

| Conditions | Reflux 5-15 h, polar aprotic solvent | Radical chlorination 2-8 h, then substitution reflux |

| Advantages | Straightforward, fewer steps | Enables selective chlorination, higher control |

| Disadvantages | Requires pre-made chlorinated intermediate | More complex, requires radical initiators |

Research Findings and Industrial Considerations

Industrial synthesis favors methods that maximize yield and purity while minimizing reaction time and hazardous reagents.

Continuous flow reactors and automated systems improve reproducibility and scalability.

Purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure pharmaceutical-grade purity.

The hydrochloride salt form enhances compound stability and bioavailability for pharmacological applications.

化学反応の分析

Types of Reactions

4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chlorinated phenoxy group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

科学的研究の応用

Pharmacological Applications

Antidepressant Activity

Research indicates that compounds with structural similarities to 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride exhibit antidepressant-like effects. These effects are believed to result from the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Case Study Example : A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity, showing significant improvement in depressive behaviors in rodent models when treated with similar compounds.

Analgesic Properties

The analgesic potential of this compound has been explored, suggesting it may act on pain pathways by inhibiting specific receptors involved in pain perception.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

- Findings : Investigations have highlighted the neuroprotective properties of piperidine derivatives, indicating their ability to reduce oxidative stress and inflammation in neuronal cells.

作用機序

The mechanism of action of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride with structurally related piperidine derivatives:

*Calculated values are based on molecular formula.

Key Observations:

Substituent Effects: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces steric bulk, likely reducing solubility compared to simpler analogs . Electron-withdrawing groups (e.g., NO₂ in 4-(4-Nitrophenyl)piperidine HCl) increase polarity, enhancing water solubility . Halogen substituents (Cl, F) influence electronic properties and binding affinity in biological systems .

Salt Form: Hydrochloride salts improve aqueous solubility, critical for drug delivery. For example, 4-(4-Nitrophenyl)piperidine HCl is explicitly noted as water-soluble .

Regulatory Considerations

- 4-(Diphenylmethoxy)piperidine HCl : Complies with Chinese regulations (e.g., Hazardous Chemicals Safety Management Act) and international treaties like the Stockholm Convention .

生物活性

4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloro-4-methylphenoxy group. Its molecular formula is . The structural characteristics are significant for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects. The compound may act as an agonist or antagonist depending on the target receptor, which is critical for its therapeutic potential .

Biological Activity Overview

Research indicates that 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride exhibits several notable biological activities:

- Anticholinesterase Activity : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibition is limited, its structural analogs have demonstrated significant inhibitory effects .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may protect dopaminergic neurons from degeneration, indicating potential applications in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have been utilized to evaluate the biological activity of this compound:

- Acetylcholinesterase Inhibition : Research on structurally related compounds has shown IC50 values in the low micromolar range, suggesting potential efficacy in enhancing cholinergic signaling .

- Cell Viability Assays : Studies assessing cytotoxicity in various cell lines indicate that the compound may have a favorable safety profile, although specific data for this compound remains sparse .

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds provides insight into the unique properties of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride. The following table summarizes key differences:

| Compound Name | Structure Variations | Notable Activity |

|---|---|---|

| 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride | Chloro group at position 2 | Potential AChE inhibitor |

| 4-(4-Chloro-2-methylphenoxy)piperidine | Chlorine at position 4 | Moderate AChE inhibition |

| 4-(4-Methoxyphenoxy)piperidine hydrochloride | Methoxy instead of chloro group | Lower neuroprotective activity |

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives, highlighting their potential as inhibitors against various targets:

- Inhibition of MenA : A study on piperidine derivatives indicated significant growth inhibitory activities against drug-resistant Mycobacterium tuberculosis strains by targeting MenA, an enzyme involved in menaquinone biosynthesis .

- Dihydrofolate Reductase (DHFR) Inhibition : Another study assessed novel piperidine-based thiosemicarbazones for their inhibitory activity against DHFR, revealing potent inhibition with IC50 values ranging from 13.70 µM to 47.30 µM .

- Neuroprotective Agents : Research on D3 dopamine receptor agonists has shown that similar compounds can act as potent neuroprotective agents against neurodegeneration induced by toxins in animal models .

Future Directions and Research Opportunities

The biological activity of 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride presents numerous avenues for future research:

- Detailed Mechanistic Studies : Further exploration into the specific pathways affected by this compound will elucidate its full pharmacological profile.

- In Vivo Studies : Animal models are necessary to assess the therapeutic efficacy and safety profile before clinical applications can be considered.

- Structure-Activity Relationship (SAR) Studies : Investigating variations in structure could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-(2-Chloro-4-methylphenoxy)piperidine hydrochloride, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with aryl halides under alkaline conditions (e.g., using triethylamine in DMF at 60–80°C) . Key factors include:

- Reagent purity : Impurities in starting materials (e.g., 2-chloro-4-methylphenol) reduce yields.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Temperature control : Elevated temperatures (70–90°C) improve reaction kinetics but may degrade sensitive intermediates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR verify substituent positions on the piperidine and aryl rings .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns matching Cl atoms .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms .

- HPLC : Quantifies purity and detects byproducts (e.g., unreacted phenols) .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : Stability is influenced by:

- Moisture sensitivity : Store in desiccators under nitrogen at -20°C .

- Light exposure : Amber glassware prevents photodegradation of the chlorinated aryl group .

- pH conditions : Avoid strong acids/bases to prevent hydrolysis of the piperidine-aryl ether bond .

Advanced Research Questions

Q. How can computational methods streamline reaction design for novel derivatives of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction path modeling : Predict feasible pathways for functionalizing the piperidine ring .

- Transition state analysis : Identify energy barriers for nucleophilic substitution at the chloro-methylphenoxy site .

- Machine learning : Train models on existing piperidine reaction datasets to optimize solvent/temperature conditions .

Q. What strategies resolve contradictions in toxicity data between in silico predictions and experimental assays?

- Methodological Answer : Address discrepancies via:

- Dose-response validation : Repeat assays using standardized protocols (e.g., OECD guidelines) to verify acute toxicity .

- Metabolite profiling : LC-MS identifies reactive intermediates (e.g., hydrolyzed piperidine) that may cause false positives .

- Cross-species comparisons : Use zebrafish embryos (for rapid ecotoxicity screening) alongside mammalian cell lines .

Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale syntheses?

- Methodological Answer : Apply design of experiments (DoE) principles:

- Factor screening : Test variables like catalyst loading (e.g., Pd/C for dehalogenation) and stirring rate .

- Response surface modeling : Statistically optimize temperature and reagent ratios for maximum yield .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chloro-methylphenoxy group acts as a directing/leaving group:

- Buchwald-Hartwig amination : Pd catalysts couple the piperidine nitrogen with aryl halides .

- SNAr reactions : Electron-withdrawing chloro substituents activate the aryl ring for nucleophilic attack .

- Steric effects : The methyl group ortho to chlorine hinders bulkier nucleophiles, favoring para-substitution .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., in water vs. DMSO) be interpreted for this compound?

- Methodological Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。